UNC0638 was synthesized and characterized by Vedadi et al. in 2011, as part of a broader effort to develop inhibitors targeting lysine methyltransferases . It is classified as a small molecule inhibitor and is specifically noted for its potency against G9a (also known as EHMT2) and GLP (EHMT1), both of which are involved in the mono- and dimethylation of histone H3 at lysine 9 (H3K9) and other substrates like p53 .
The synthesis of UNC0638 involves several key steps:
UNC0638 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The detailed molecular formula is not explicitly provided in the search results, but it is essential to note that the compound's structural features facilitate its interaction with target proteins.
The molecular weight, specific stereochemistry, and three-dimensional conformation are critical for understanding how UNC0638 binds to its targets, particularly G9a and GLP. The compound's design emphasizes high selectivity, which is crucial for minimizing off-target effects in biological assays .
UNC0638 primarily acts through competitive inhibition of G9a and GLP methyltransferases. Its mechanism involves binding to the active site of these enzymes, thereby preventing them from catalyzing the transfer of methyl groups from S-adenosylmethionine to lysine residues on histones or other substrates.
In vitro studies have demonstrated that UNC0638 exhibits IC50 values of less than 15 nM for G9a and approximately 19 nM for GLP, indicating its potent inhibitory capacity . Additionally, it has been shown to effectively reduce levels of dimethylated H3K9 in various cell lines, highlighting its potential utility in epigenetic modulation.
The mechanism of action for UNC0638 involves several steps:
Experimental data suggest that treatment with UNC0638 can significantly alter cellular behaviors linked to cancer progression, such as epithelial-mesenchymal transition.
UNC0638 displays favorable physicochemical properties that enhance its bioavailability:
The compound's balanced properties aid in effective cell penetration, making it suitable for in vitro studies involving cancer cell lines like MDA-MB-231 .
UNC0638 has several notable applications in scientific research:
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3